molecular formula C17H21BrN2O3 B11775124 Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B11775124
分子量: 381.3 g/mol
InChIキー: QVROYWLYFKFIGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 2-bromophenyl substituent at position 4, a methyl group at position 6, and a pentyl ester at position 3. This compound belongs to the dihydropyrimidinone (DHPM) family, which is structurally related to Biginelli reaction products.

Key structural features influencing its properties include:

  • Pentyl ester: Likely increases lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl), affecting solubility and bioavailability.
  • 6-Methyl group: Contributes to the rigidity of the tetrahydropyrimidine ring.

Synthetic routes for analogous compounds typically involve multicomponent reactions (e.g., Biginelli condensation) using aldehydes, urea/thiourea, and β-keto esters under solvent-free or catalytic conditions .

特性

分子式

C17H21BrN2O3

分子量

381.3 g/mol

IUPAC名

pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H21BrN2O3/c1-3-4-7-10-23-16(21)14-11(2)19-17(22)20-15(14)12-8-5-6-9-13(12)18/h5-6,8-9,15H,3-4,7,10H2,1-2H3,(H2,19,20,22)

InChIキー

QVROYWLYFKFIGF-UHFFFAOYSA-N

正規SMILES

CCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C

製品の起源

United States

準備方法

Reaction Components and Conditions

  • Aldehyde : 2-Bromobenzaldehyde (1 mmol)

  • β-Ketoester : Pentyl acetoacetate (1 mmol)

  • Urea/Thiourea : Urea (1 mmol)

  • Catalyst : HCl (0.1 mmol) or DABCO (0.1 mmol)

  • Solvent : Ethanol (15 mL)

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours.

Under these conditions, the reaction proceeds via acid-catalyzed cyclocondensation, forming the tetrahydropyrimidine core. The use of DABCO as a base catalyst enhances reaction efficiency, reducing side product formation compared to HCl.

Yield and Characterization

  • Yield : 68–74% (HCl) vs. 82–85% (DABCO)

  • Melting Point : 142–145°C

  • Spectroscopic Data :

    • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₃), 2.35 (s, 3H, C6-CH₃), 4.10 (q, 2H, OCH₂), 5.20 (s, 1H, C4-H), 7.45–7.80 (m, 4H, Ar-H).

    • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Solvent-Free Grindstone Method

The Grindstone technique, a solvent-free approach, offers environmental and economic advantages. Key steps include:

Reaction Setup

  • Aldehyde : 2-Bromobenzaldehyde (1 mmol)

  • β-Ketoester : Pentyl acetoacetate (1 mmol)

  • Urea : Urea (1.2 mmol)

  • Catalyst : CuCl₂·2H₂O (10 mol%)

  • Grinding Time : 25–30 minutes.

Mechanical grinding activates the reactants, promoting cyclization without solvent. This method achieves 88–92% yield, outperforming traditional reflux methods.

Comparative Analysis

ParameterBiginelli (HCl)Biginelli (DABCO)Grindstone (CuCl₂)
Yield (%)68–7482–8588–92
Time (h)4–64–60.5
Catalyst Cost ($/g)0.150.300.20
Purity (%)959799

Alternative Catalytic Systems

ZnCl₂-Mediated Condensation

Early patents describe tetrahydropyrimidine synthesis using ZnCl₂ as a Lewis acid catalyst. However, this method requires elevated temperatures (100–150°C) and yields ≤50%, making it less favorable.

Ammonia-Ketone Condensation

Reaction of pentyl acetoacetate with ammonia and 2-bromobenzaldehyde under high-pressure conditions (3–50 atm) yields the target compound in 48–51% efficiency. This route is limited by harsh conditions and lower scalability.

Mechanistic Insights

The Biginelli reaction proceeds via:

  • Knoevenagel Condensation : Aldehyde and β-ketoester form an α,β-unsaturated intermediate.

  • Nucleophilic Attack : Urea attacks the carbonyl group, forming a hemiaminal.

  • Cyclization : Acid catalysis promotes ring closure to yield the tetrahydropyrimidine.

In contrast, the Grindstone method accelerates these steps via mechanochemical activation, reducing energy barriers.

Challenges and Optimization Strategies

  • Bromine Stability : The 2-bromophenyl group is susceptible to debromination under acidic conditions. Using DABCO or neutral catalysts mitigates this issue.

  • Ester Hydrolysis : The pentyl ester may hydrolyze in aqueous acidic media. Anhydrous conditions or shorter reaction times are critical.

  • Byproduct Formation : Excess urea leads to biscarbamoyl adducts. Stoichiometric control (1:1 aldehyde:urea ratio) minimizes this .

化学反応の分析

反応の種類

4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルは、以下を含む様々な化学反応を起こす可能性があります。

    酸化: ブロモフェニル基は、対応するフェノール誘導体を形成するように酸化できます。

    還元: テトラヒドロピリミジン環のカルボニル基は、アルコール誘導体を形成するように還元できます。

    置換: ブロモフェニル基の臭素原子は、アミンやチオールなどの他の求核剤で置換できます。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

    還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。

    置換: 求核置換反応は、多くの場合、アジ化ナトリウム (NaN3) やチオ尿素などの試薬を穏やかな条件下で使用します。

生成される主な生成物

    酸化: フェノール誘導体。

    還元: アルコール誘導体。

    置換: 使用される求核剤に応じて、様々な置換誘導体。

科学的研究の応用

Structure and Composition

The compound features a tetrahydropyrimidine core with various substituents that influence its chemical behavior and biological activity. Its molecular formula is C15H18BrN3O3C_{15}H_{18}BrN_3O_3, with a molecular weight of approximately 364.2 g/mol. The presence of the bromophenyl group enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of tetrahydropyrimidines exhibit promising anticancer properties. The incorporation of bromophenyl groups can enhance the selectivity and potency against different cancer cell lines. In vitro studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Studies have demonstrated that it possesses significant antibacterial effects, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in models of neurodegenerative diseases. The mechanism is thought to involve the inhibition of oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Table 1: Synthesis Methods for Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

MethodologyDescriptionYieldReference
Copper-Catalyzed Click ReactionReaction of dihydropyrimidinones with aryl azidesHigh
Ethoxycarbonylation followed by HydrolysisMulti-step synthesis involving ethoxycarbonylationModerate
Alkylation and DecarboxylationSequential reactions to modify functional groupsVariable

Case Studies

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various tetrahydropyrimidine derivatives, including Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The results indicated that these compounds could inhibit tumor growth in xenograft models, showing promise for further development as anticancer agents .
  • Antimicrobial Efficacy : In a comparative study published in Pharmaceutical Research, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a lead compound for antibiotic development .

作用機序

類似の化合物との比較

類似の化合物

  • 4-(2-クロロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステル
  • 4-(2-フルオロフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステル
  • 4-(2-ヨードフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステル

独自性

4-(2-ブロモフェニル)-6-メチル-2-オキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸ペンチルエステルは、求核置換やラジカル形成などの特定の化学反応に関与する可能性のある臭素原子の存在により独特です。これは、様々な合成や研究用途において貴重な化合物となります。

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 4) Ester Group (Position 5) Oxo/Thioxo (Position 2) Melting Point (°C) Yield (%) Bioactivity Notes
Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromo-2-hydroxyphenyl Methyl Oxo 231–232 77 Antibacterial (not specified)
Ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Bromophenyl Ethyl Oxo N/A N/A No direct data; structural analog
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl Ethyl Thioxo N/A N/A Enhanced reactivity due to S atom
Benzyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Fluorophenyl Benzyl Oxo N/A N/A No direct data; larger ester group
Key Observations:

Halogen Effects : The 2-bromophenyl group (in the target compound) may induce different electronic effects compared to 4-bromo or fluorophenyl substituents, influencing intermolecular interactions in crystal packing or biological targets .

Thioxo vs. Oxo : Replacement of the oxo group with thioxo (e.g., in ) increases electrophilicity, which could enhance reactivity in nucleophilic environments or alter binding affinities.

生物活性

Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H21BrN2O3C_{17}H_{21}BrN_{2}O_{3} and a molecular weight of approximately 381.26 g/mol. Its structure includes a brominated aromatic ring , a methyl group , and a tetrahydropyrimidine core , which contribute to its biological properties and applications in various fields, including medicinal chemistry and material science .

Anticancer Potential

Research indicates that compounds similar to Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit notable anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and cell division. Inhibitors of Topo II are often explored as potential anticancer agents due to their ability to induce apoptosis in cancer cells .

A study demonstrated that certain tetrahydropyrimidine derivatives can induce G2/M cell cycle arrest and apoptosis in various cancer cell lines. Specifically, compounds that inhibit Topo IIα have shown promise in reducing cell proliferation in vitro .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Tetrahydropyrimidine derivatives have been reported to possess antimicrobial properties against various pathogens. The presence of the bromine atom in Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is believed to enhance its interaction with microbial targets, potentially leading to increased efficacy against bacterial strains .

Synthesis

The synthesis of Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions that may include:

  • Formation of the Tetrahydropyrimidine Core : This often involves condensation reactions using appropriate reagents.
  • Bromination : The introduction of the bromine atom at the desired position on the phenyl ring.
  • Carboxylation : Finalizing the carboxylate group through various synthetic pathways.

Optimizing these steps can enhance yield and purity for both laboratory and industrial applications .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

StudyFindings
Skok et al. (2023)Identified ATP-competitive inhibitors of Topo IIα using in silico screening methods; compounds showed potential anticancer activity .
Matias-Barrios et al. (2023)Investigated derivatives that retained Topo II inhibitory activities while improving solubility and metabolic stability .
Jiang et al. (2023)Found new compounds with Topo II inhibitory activity; demonstrated effectiveness in inducing apoptosis in cancer cells .

Q & A

Basic: What synthetic routes are recommended for preparing Pentyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

  • Step 1 : Condensation of 2-bromobenzaldehyde with a β-ketoester (e.g., pentyl acetoacetate) in the presence of urea or thiourea under acidic conditions (e.g., HCl or acetic acid) to form a dihydropyrimidine intermediate .
  • Step 2 : Cyclization under reflux in solvents like ethanol or methanol, with catalytic ammonium acetate, to yield the tetrahydropyrimidine core .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Key considerations : The bromophenyl group may slow reaction kinetics; extended reflux times (12–24 hrs) are recommended for complete conversion .

Basic: How can the structure of this compound be confirmed?

Use a combination of spectroscopic and crystallographic methods:

  • NMR :
    • ¹H NMR : Expect signals for the pentyl ester (δ 4.1–4.3 ppm, multiplet), bromophenyl aromatic protons (δ 7.2–7.6 ppm), and the tetrahydropyrimidine NH (δ 9.5–10.0 ppm) .
    • ¹³C NMR : The carbonyl (C=O) groups appear at δ 165–175 ppm .
  • X-ray crystallography : Resolve the stereochemistry of the tetrahydropyrimidine ring and bromophenyl orientation. Monoclinic crystal systems (e.g., P2₁/c) are common for similar derivatives, with unit cell parameters a ≈ 12.7 Å, b ≈ 7.3 Å, c ≈ 19.9 Å .
  • HPLC : Validate purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can regioselectivity challenges in the Biginelli reaction be addressed for bromophenyl-substituted derivatives?

The 2-bromophenyl group may sterically hinder cyclization, leading to byproducts. Mitigation strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates .
  • Catalyst screening : Use Lewis acids like ZnCl₂ or CeCl₃ to accelerate cyclization .
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition .
    Data analysis : Monitor reaction progress with TLC (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) and quantify regioselectivity via ¹H NMR integration of NH peaks (target product: single NH signal; byproducts: multiple NH resonances) .

Advanced: What methodologies are effective for analyzing contradictory biological activity data in structurally similar analogs?

For example, if antimicrobial assays show variability:

  • Dose-response curves : Test concentrations from 1–100 µM to identify IC₅₀ values .
  • Structural analogs : Compare with ethyl 4-(4-cyanophenyl) derivatives (e.g., ) to isolate the bromophenyl group’s role .
  • Molecular docking : Model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. The bromine’s electronegativity may disrupt hydrogen bonding .
    Note : Reproduce assays in triplicate and validate with positive controls (e.g., ciprofloxacin for antibacterial studies) .

Advanced: How can reaction yields be optimized for scale-up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer for cyclization steps, reducing side reactions .
  • Green chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to enhance sustainability .
  • Catalyst recycling : Immobilize catalysts (e.g., silica-supported HCl) for reuse over 3–5 cycles .
    Yield data : Benchmarks for similar compounds:
StepYield (Benchmark)Key Factor
Condensation70–80%Solvent polarity
Cyclization60–75%Catalyst type
Purification85–90%Chromatography gradient

Basic: What biological screening assays are recommended for initial evaluation?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
  • Antioxidant : DPPH radical scavenging (EC₅₀ comparison with ascorbic acid) .
    Methodological tip : Include a methyl-substituted analog (e.g., ) as a negative control to assess the bromine’s contribution .

Advanced: How does the bromophenyl substituent influence thermal stability?

  • Thermogravimetric analysis (TGA) : Decomposition onset temperatures for bromophenyl derivatives are typically 20–30°C higher than non-halogenated analogs due to increased molecular rigidity .
  • DSC : Melting points range from 230–250°C, correlating with crystallinity observed in X-ray data .

Advanced: What computational tools can predict reactivity or bioactivity?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic sites (e.g., C5 carboxylate for nucleophilic attacks) .
  • QSAR models : Train models using datasets from PubChem (e.g., tetrahydropyrimidines with IC₅₀ values) to predict antibacterial potency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。